molecular formula C12H14O4 B12301656 2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B12301656
M. Wt: 222.24 g/mol
InChI Key: XABOWSSKARQWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O4 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3,4-dimethoxyphenyl derivative, followed by carboxylation. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

2-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the 3,4-dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-10-4-3-7(5-11(10)16-2)8-6-9(8)12(13)14/h3-5,8-9H,6H2,1-2H3,(H,13,14)

InChI Key

XABOWSSKARQWCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.